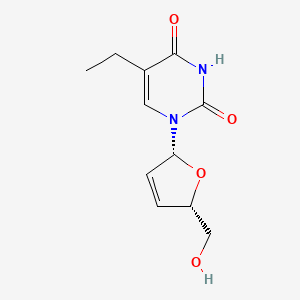
Uridine, 2',3'-didehydro-2',3'-dideoxy-5-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D4EtU, also known as Deuterated 4-Ethyluracil, is a compound that has garnered significant interest in various scientific fields. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This substitution can lead to changes in the physical and chemical properties of the compound, making it useful in a variety of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Deuterated 4-Ethyluracil typically involves the deuteration of 4-Ethyluracil. One common method is the use of deuterium oxide (D2O) as a deuterium source. The reaction can be catalyzed by a palladium catalyst, which facilitates the exchange of hydrogen atoms with deuterium atoms under mild conditions . Another method involves the use of deuterated reagents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) for the reduction of precursor compounds .
Industrial Production Methods
Industrial production of Deuterated 4-Ethyluracil often employs continuous-flow micro-tubing reactors to enhance reaction efficiency and scalability. This method allows for the production of large quantities of the compound with high deuterium incorporation and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Deuterated 4-Ethyluracil undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated analogs of uracil derivatives.
Reduction: Reduction reactions can be carried out using deuterated reducing agents to produce fully deuterated products.
Substitution: Deuterated 4-Ethyluracil can participate in nucleophilic substitution reactions, where deuterium atoms are retained in the final product.
Common Reagents and Conditions
Common reagents used in these reactions include deuterium oxide (D2O), deuterated reducing agents like LiAlD4 and NaBD4, and various catalysts such as palladium and platinum . Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating, depending on the specific reaction.
Major Products
The major products formed from these reactions are deuterated analogs of uracil derivatives, which can be used in further synthetic applications or as intermediates in the production of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Deuterated 4-Ethyluracil has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Deuterated 4-Ethyluracil involves its interaction with molecular targets and pathways in biological systems. The substitution of hydrogen with deuterium can lead to changes in bond strength and reaction kinetics, which can affect the compound’s behavior in biochemical reactions. For example, deuterium substitution can slow down metabolic reactions, leading to increased stability and prolonged activity of deuterated drugs .
Vergleich Mit ähnlichen Verbindungen
Deuterated 4-Ethyluracil can be compared with other deuterated compounds such as Deuterated Uracil and Deuterated Thymine. While all these compounds share the common feature of deuterium substitution, Deuterated 4-Ethyluracil is unique in its specific substitution pattern, which can lead to distinct chemical and biological properties . This uniqueness makes it particularly valuable in applications where specific deuterium labeling is required.
List of Similar Compounds
- Deuterated Uracil
- Deuterated Thymine
- Deuterated Cytosine
- Deuterated Adenine
Eigenschaften
CAS-Nummer |
117723-56-5 |
|---|---|
Molekularformel |
C11H14N2O4 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
5-ethyl-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O4/c1-2-7-5-13(11(16)12-10(7)15)9-4-3-8(6-14)17-9/h3-5,8-9,14H,2,6H2,1H3,(H,12,15,16)/t8-,9+/m0/s1 |
InChI-Schlüssel |
WQGMBIROMCAHKJ-DTWKUNHWSA-N |
Isomerische SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO |
Kanonische SMILES |
CCC1=CN(C(=O)NC1=O)C2C=CC(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















